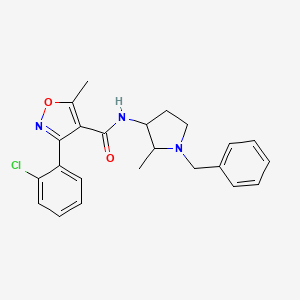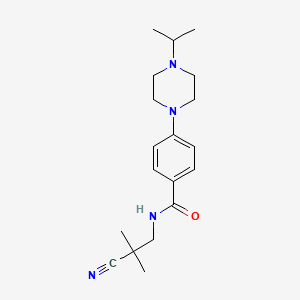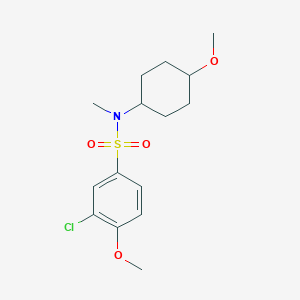![molecular formula C22H28N2O5S B6967243 N-(3-ethoxycyclobutyl)-4-methoxy-N-methyl-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B6967243.png)
N-(3-ethoxycyclobutyl)-4-methoxy-N-methyl-3-[(4-methylphenyl)sulfamoyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-ethoxycyclobutyl)-4-methoxy-N-methyl-3-[(4-methylphenyl)sulfamoyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with ethoxycyclobutyl, methoxy, methyl, and sulfamoyl groups, contributing to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxycyclobutyl)-4-methoxy-N-methyl-3-[(4-methylphenyl)sulfamoyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core through the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with N-methyl-3-ethoxycyclobutylamine.
Sulfamoylation: The next step involves the introduction of the sulfamoyl group. This can be achieved by reacting the intermediate with 4-methylphenylsulfonyl chloride in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-ethoxycyclobutyl)-4-methoxy-N-methyl-3-[(4-methylphenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfamoyl group can be reduced to an amine under appropriate conditions.
Substitution: The ethoxy group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium on carbon.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving sulfamoyl groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism by which N-(3-ethoxycyclobutyl)-4-methoxy-N-methyl-3-[(4-methylphenyl)sulfamoyl]benzamide exerts its effects involves interaction with specific molecular targets. The sulfamoyl group can interact with enzymes or receptors, modulating their activity. The ethoxycyclobutyl and methoxy groups may enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-amino-4-methylphenyl)benzamide: Similar structure but lacks the sulfamoyl and ethoxycyclobutyl groups.
4-ethoxy-N-(3-methylphenyl)benzamide: Similar but lacks the sulfamoyl group.
N,N-dimethyl-4-sulfamoylbenzamide: Contains the sulfamoyl group but lacks the ethoxycyclobutyl and methoxy groups.
Uniqueness
N-(3-ethoxycyclobutyl)-4-methoxy-N-methyl-3-[(4-methylphenyl)sulfamoyl]benzamide is unique due to the combination of its functional groups, which confer distinct chemical properties and potential biological activities not observed in similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with related compounds
Eigenschaften
IUPAC Name |
N-(3-ethoxycyclobutyl)-4-methoxy-N-methyl-3-[(4-methylphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-5-29-19-13-18(14-19)24(3)22(25)16-8-11-20(28-4)21(12-16)30(26,27)23-17-9-6-15(2)7-10-17/h6-12,18-19,23H,5,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMOZNUKCVCRMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1)N(C)C(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5-dimethyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6967175.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-1-methyl-2-(1-methylpyrazol-4-yl)-6-oxopiperidine-3-carboxamide](/img/structure/B6967182.png)
![(2-Ethyl-6-methyl-1-oxo-1,4-thiazinan-4-yl)-(3-methylimidazo[4,5-b]pyridin-7-yl)methanone](/img/structure/B6967183.png)
![1-[5-[4-[(1,3,5-Trimethylpyrazol-4-yl)methyl]piperazine-1-carbonyl]thiophen-3-yl]ethanone](/img/structure/B6967186.png)
![3-(2-Ethoxyethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B6967189.png)
![2-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B6967195.png)
![(5-Methylfuro[3,2-b]pyridin-2-yl)-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6967211.png)

![1-(2-Methylbutylsulfonyl)-3-[3-(trifluoromethyl)pyrazol-1-yl]piperidine](/img/structure/B6967224.png)
![1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[3-(2-hydroxyethoxy)piperidin-1-yl]ethanone](/img/structure/B6967225.png)
![2-(2-Methoxypropylsulfanyl)-3-(oxolan-2-ylmethyl)pyrido[2,3-d]pyrimidin-4-one](/img/structure/B6967231.png)
![N-[(3,5-dichloro-2-hydroxyphenyl)methyl]-3-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B6967239.png)
